molecular formula C10H12N4S B12821945 5,6,7,8-Tetrahydrobenzothiopheno[2,3-d]pyrimidine-2,4-diamine

5,6,7,8-Tetrahydrobenzothiopheno[2,3-d]pyrimidine-2,4-diamine

Cat. No.: B12821945
M. Wt: 220.30 g/mol
InChI Key: OJJUOEKXPADXJS-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-2,4-diamine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly as an inhibitor of specific enzymes and receptors involved in various diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-2,4-diamine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Cyclization Reaction: The initial step involves the cyclization of a suitable precursor to form the thieno[2,3-d]pyrimidine core.

    Hydrogenation: The final step involves the hydrogenation of the benzo ring to yield the tetrahydrobenzo derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-pressure hydrogenation reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can further hydrogenate the compound or reduce any oxidized forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products

The major products formed from these reactions include various substituted derivatives, sulfoxides, and sulfones, which can have different biological activities.

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-2,4-diamine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-2,4-diamine is unique due to its tetrahydrobenzo ring, which enhances its binding affinity and specificity for certain molecular targets. This structural feature distinguishes it from other thienopyrimidine derivatives and contributes to its potent biological activities.

Properties

Molecular Formula

C10H12N4S

Molecular Weight

220.30 g/mol

IUPAC Name

5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2,4-diamine

InChI

InChI=1S/C10H12N4S/c11-8-7-5-3-1-2-4-6(5)15-9(7)14-10(12)13-8/h1-4H2,(H4,11,12,13,14)

InChI Key

OJJUOEKXPADXJS-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(N=C(N=C3S2)N)N

Origin of Product

United States

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